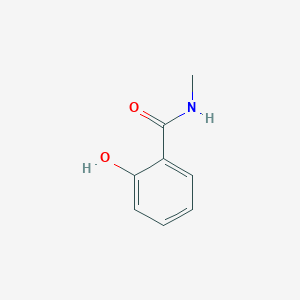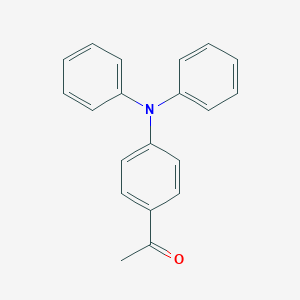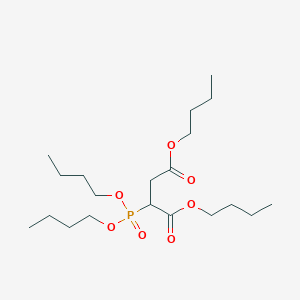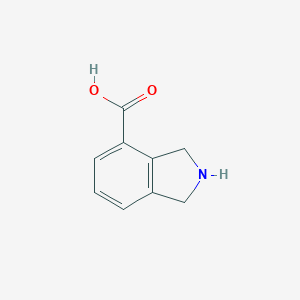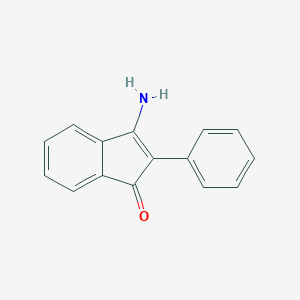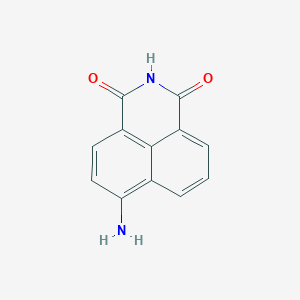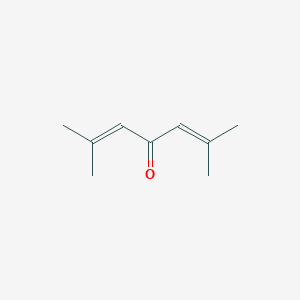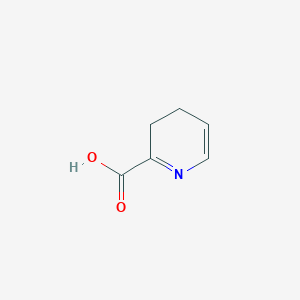
Dihydropicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydropicolinic acid (DHPA) is an important compound that is widely used in scientific research. It is a derivative of pyridine and is commonly used as a building block in the synthesis of various compounds. DHPA has a unique structure that makes it an attractive target for chemical synthesis and biological research.
科学研究应用
Dihydropicolinic acid has numerous scientific research applications. It is commonly used as a building block in the synthesis of various compounds, including antibiotics, antitumor agents, and enzyme inhibitors. Dihydropicolinic acid is also used in the synthesis of chiral ligands for asymmetric catalysis. Additionally, Dihydropicolinic acid is used as a precursor for the synthesis of pyridine-based polymers and materials.
作用机制
The mechanism of action of Dihydropicolinic acid is not well understood. However, it is believed that Dihydropicolinic acid acts as a competitive inhibitor of enzymes that use pyridoxal-5'-phosphate (PLP) as a cofactor. PLP is a coenzyme that is involved in numerous enzymatic reactions, including amino acid metabolism and neurotransmitter synthesis. By inhibiting PLP-dependent enzymes, Dihydropicolinic acid can affect these metabolic pathways and potentially lead to therapeutic effects.
生化和生理效应
Dihydropicolinic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Dihydropicolinic acid can inhibit the growth of cancer cells and bacteria. Additionally, Dihydropicolinic acid has been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have demonstrated that Dihydropicolinic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
Dihydropicolinic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, Dihydropicolinic acid is stable under normal laboratory conditions and can be stored for extended periods of time. However, Dihydropicolinic acid has some limitations. It is insoluble in water and requires the use of organic solvents for dissolution. Additionally, Dihydropicolinic acid can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Dihydropicolinic acid. One area of interest is the development of new synthetic methods for Dihydropicolinic acid and its derivatives. Additionally, the potential therapeutic effects of Dihydropicolinic acid and its derivatives on various diseases, including cancer and diabetes, warrant further investigation. Furthermore, the use of Dihydropicolinic acid in the synthesis of pyridine-based materials and polymers is an area of active research. Finally, the mechanism of action of Dihydropicolinic acid and its effects on PLP-dependent enzymes require further investigation.
Conclusion:
In conclusion, Dihydropicolinic acid is an important compound that has numerous scientific research applications. Its unique structure and properties make it an attractive target for chemical synthesis and biological research. The synthesis method of Dihydropicolinic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dihydropicolinic acid and its derivatives has the potential to lead to the development of new therapeutic agents and materials.
合成方法
Dihydropicolinic acid can be synthesized by various methods. The most commonly used method is the reduction of pyridine-2,6-dicarboxylic acid with sodium borohydride. This reaction results in the formation of Dihydropicolinic acid and sodium bicarbonate. The purity of Dihydropicolinic acid can be improved by recrystallization from ethanol or water.
属性
CAS 编号 |
139549-65-8 |
|---|---|
产品名称 |
Dihydropicolinic acid |
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC 名称 |
3,4-dihydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h2,4H,1,3H2,(H,8,9) |
InChI 键 |
FIZUQXLGABRGSR-UHFFFAOYSA-N |
SMILES |
C1CC(=NC=C1)C(=O)O |
规范 SMILES |
C1CC(=NC=C1)C(=O)O |
其他 CAS 编号 |
139549-65-8 |
同义词 |
3,4-dihydropicolinic acid dihydropicolinic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



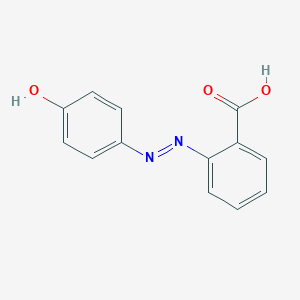
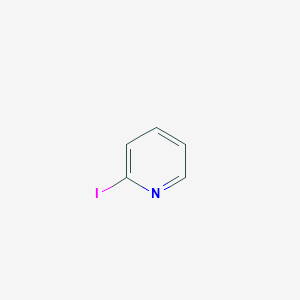
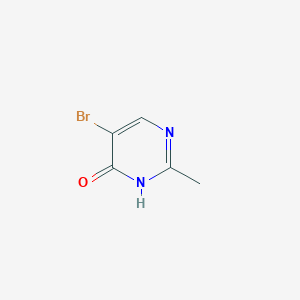
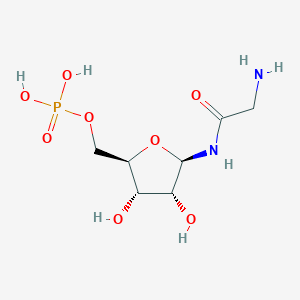
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)

